N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a methyl group at the 1-position and a carboxamide group at the 4-position. The triazole ring is linked via an ethyl group to a furan-3-yl moiety.
Properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-14-6-9(12-13-14)10(15)11-4-2-8-3-5-16-7-8/h3,5-7H,2,4H2,1H3,(H,11,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYENOWZLMHIJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCC2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from biomass-derived furfural through various chemical reactions such as hydrogenation, oxidation, and decarboxylation.
Formation of the Triazole Ring: The triazole ring is usually formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, which involves the reaction of an azide with an alkyne.
Coupling of the Furan and Triazole Rings: The furan and triazole rings are then coupled through a suitable linker, such as an ethyl group, using standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method has been shown to be effective for the synthesis of various furan derivatives under mild conditions .
Chemical Reactions Analysis
Triazole Ring Functionalization
The 1,2,3-triazole moiety undergoes regioselective modifications, particularly at the C-4 and C-5 positions.
Substitution Reactions
-
Nucleophilic Substitution : The triazole ring reacts with electrophiles under Rhodium catalysis. For example, Rh₂(S-nttl)₄ (1.02 mol%) in cyclohexane at 70°C facilitates the formation of cyclohexene derivatives (Table 1) .
-
Electrophilic Aromatic Substitution : Copper catalysts like CuOTf enable functionalization with σ-acetylides, yielding fully substituted triazoles under mild conditions .
Table 1: Rhodium-catalyzed substitution reactions
| Catalyst | Solvent | Temp (°C) | Yield (%) | Product Selectivity |
|---|---|---|---|---|
| Rh₂(S-nttl)₄ (1.02%) | Cyclohexane | 70 | 64 | 91% ee |
| Rh₂(R-dosp)₄ (1.04%) | Cyclohexane | 70 | 26 | Single isomer |
| Rh₂(OPiv)₄ (3.20%) | Cyclohexane | 65 | 31 | Semisolid product |
Data adapted from optimization studies .
Furan Ring Reactivity
The furan-3-yl ethyl group participates in oxidation and cycloaddition reactions.
Oxidation
-
Furan rings oxidize to γ-keto carbonyl derivatives using mild oxidants like MnO₂. This reaction is critical for introducing electrophilic sites for further functionalization.
Cycloaddition
-
Huisgen 1,3-Dipolar Cycloaddition : Copper(I)-catalyzed reactions with azides yield fused triazole-furan hybrids. For example, CuI/MeOH systems achieve >90% regioselectivity for 1,4-disubstituted triazoles .
Carboxamide Modifications
The carboxamide group undergoes hydrolysis and condensation reactions.
Hydrolysis
-
Acidic or basic conditions hydrolyze the carboxamide to carboxylic acid. For instance, HCl (6M) at reflux converts the amide to 1-methyl-1H-1,2,3-triazole-4-carboxylic acid, a precursor for ester derivatives .
Condensation
-
Reaction with amines or hydrazines forms imine or hydrazide derivatives. A study using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent reported 75–89% yields for hydrazide analogs .
Metal Coordination
The triazole nitrogen atoms coordinate transition metals, enabling catalytic applications:
-
Copper Coordination : Forms stable complexes with Cu(I)/Cu(II), enhancing catalytic activity in azide-alkyne cycloadditions (CuAAC) .
-
Rhodium Complexation : Rh₂(OPiv)₄ facilitates C–H activation in furan rings, enabling asymmetric synthesis .
Table 2: Key reaction pathways and conditions
| Reaction Type | Reagents/Catalysts | Conditions | Yield (%) |
|---|---|---|---|
| Triazole Substitution | Rh₂(S-nttl)₄, Cyclohexane | 70°C, 1 h | 64 |
| Furan Oxidation | MnO₂, CH₂Cl₂ | RT, 12 h | 82 |
| Carboxamide Hydrolysis | HCl (6M) | Reflux, 4 h | 78 |
| CuAAC | CuI, MeOH/H₂O | RT, 24 h | 93 |
Mechanistic Insights
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide has been studied for its diverse biological properties, which include:
- Antifungal Activity : Compounds containing triazole rings are well-known for their antifungal properties. This compound has shown efficacy against various fungal strains.
- Antibacterial Properties : The antibacterial activity of triazoles has been documented extensively. This compound demonstrates significant inhibitory effects against several bacterial pathogens .
- Anticancer Potential : Research indicates that triazole derivatives can exhibit cytotoxic effects on cancer cells. This compound is being explored for its potential to inhibit tumor growth and induce apoptosis in cancer cell lines .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to range from 12.5 to 50 µg/mL against Enterococcus faecalis, indicating promising antibacterial properties .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. It was found to induce apoptosis in human breast cancer cells with an IC50 value significantly lower than that of standard chemotherapeutic agents .
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, while the triazole ring can form hydrogen bonds and other interactions with biological molecules .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related triazole carboxamides:
*logP values estimated using fragment-based methods (e.g., furan contributes lower lipophilicity than aryl groups).
Key Observations:
- Furan vs. Aryl Substituents : The furan-3-yl group in the target compound introduces an oxygen atom, reducing lipophilicity compared to phenyl or biphenyl substituents (e.g., Compound 35, logP ~3.8). This may enhance aqueous solubility and reduce metabolic oxidation risks compared to bulkier aryl groups .
- Carboxamide Stability : Unlike RTG (), an ester-containing triazole, the carboxamide group in the target compound likely improves hydrolytic stability, extending plasma half-life .
- Biological Relevance : Cyclobutylmethoxyphenyl-substituted Compound 49 () acts as a GPR88 agonist, suggesting that the target compound’s furan-ethyl group could modulate receptor selectivity or potency through steric or electronic effects .
Pharmacological and Physicochemical Implications
- Target Engagement: Triazole carboxamides with fluorinated aryl groups (e.g., RFM in ) exhibit antiepileptic activity, while non-fluorinated analogues like the target compound may shift activity toward other neurological targets .
Biological Activity
N-(2-(furan-3-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The structure of this compound incorporates a furan moiety and a carboxamide functional group, which are known to enhance biological activity through various mechanisms.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 234.27 g/mol. The compound features a triazole ring that is crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antimicrobial activities. For instance, studies have shown that this compound demonstrates potent inhibitory effects against various Gram-positive and Gram-negative bacteria. The mechanism underlying its antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. For example:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 5.0 | |
| HCT116 (colon cancer) | 6.5 | |
| HepG2 (liver cancer) | 4.8 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to its ability to form hydrogen bonds with biological targets due to the presence of the carboxamide group. This property enhances its binding affinity to enzymes and receptors involved in various physiological processes.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of triazole derivatives similar to this compound:
- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their biological activities. Compounds with similar structures showed promising results against both bacterial strains and cancer cell lines .
- In Silico Studies : Computational modeling has been employed to predict the binding interactions between this compound and target proteins involved in disease pathways. These studies support the hypothesis that structural modifications can significantly enhance biological efficacy .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR confirms triazole proton signals (δ 7.8–8.2 ppm) and furan substituents (δ 6.3–7.1 ppm) .
- MS : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 291.12) .
- X-ray crystallography : SHELXL refines crystal packing; hydrogen-bonding networks between triazole N2 and carbonyl groups are common .
How do substituents like the furan-3-yl group influence biological activity?
Basic
The furan-3-yl ethyl chain enhances:
- Lipophilicity : LogP increases by ~0.5 compared to phenyl analogs, improving membrane permeability .
- Target interactions : Furan’s oxygen engages in hydrogen bonding with enzymes (e.g., cytochrome P450 isoforms) .
- π-Stacking : Furan’s aromaticity facilitates binding to hydrophobic enzyme pockets .
What strategies improve regioselectivity in triazole-carboxamide synthesis?
Q. Advanced
- Catalyst modulation : Cu(I) catalysts favor 1,4-regioisomers, while Ru-based systems yield 1,5-products .
- Alkyne substitution : Electron-withdrawing groups on alkynes direct regioselectivity; e.g., methyl groups on triazole increase 1,4-selectivity by 20% .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, reducing byproduct formation .
How can solubility challenges in pharmacological assays be addressed?
Q. Advanced
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug design : Introduce phosphate esters at the carboxamide group, increasing solubility by 5-fold .
- Nanoformulations : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
What computational tools predict target interactions and pharmacokinetics?
Q. Advanced
- Molecular docking (AutoDock Vina) : Simulates binding to targets like G-protein-coupled receptors (GPCRs); furan-triazole scaffolds show ΔG ≈ -9.5 kcal/mol .
- MD simulations (GROMACS) : Assess stability of ligand-enzyme complexes over 100 ns trajectories .
- ADMET prediction (SwissADME) : Forecasts moderate blood-brain barrier penetration (BBB score: 0.55) and CYP3A4 metabolism .
How are crystallographic data analyzed to resolve structural ambiguities?
Q. Advanced
- SHELX refinement : SHELXL iteratively adjusts anisotropic displacement parameters (ADPs) for non-H atoms .
- ORTEP visualization : WinGX generates thermal ellipsoid plots to validate bond lengths (e.g., triazole C-N: 1.31–1.33 Å) .
- Twinning analysis : Use PLATON to detect twinning ratios >0.3, ensuring accurate space group assignment .
What methodologies compare the reactivity of triazole-carboxamides with other heterocycles?
Q. Basic
- Kinetic studies : Monitor reaction rates (e.g., hydrolysis at pH 7.4) via HPLC; triazoles degrade 30% slower than pyrazoles .
- Electrochemical profiling : Cyclic voltammetry reveals oxidation potentials (e.g., triazole E₁/₂ ≈ 1.2 V vs. Ag/AgCl) .
How is the compound’s stability under physiological conditions assessed?
Q. Advanced
- Forced degradation : Expose to UV (254 nm), heat (40°C), and hydrolytic conditions (0.1 M HCl/NaOH). LC-MS identifies major degradation products (e.g., triazole ring opening at pH >10) .
- Accelerated stability studies : Store at 25°C/60% RH for 6 months; <5% degradation indicates shelf-life suitability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
